3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one
Description
3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one is a bicyclic compound featuring a cyclohex-2-en-1-one core fused to a 6-methoxynaphthalen-2-yl moiety. Its synthesis involves a Friedel-Crafts intramolecular cyclization of 3-(6-methoxynaphthalen-2-yl)propanoic acid catalyzed by polyphosphoric acid, achieving a 79% yield . This method highlights the compound’s accessibility for further derivatization.
Structure
3D Structure
Properties
CAS No. |
5446-71-9 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H16O2/c1-19-17-8-7-14-9-13(5-6-15(14)11-17)12-3-2-4-16(18)10-12/h5-11H,2-4H2,1H3 |
InChI Key |
UCPAGVLGPBDXKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=O)CCC3 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Condensation
The most widely reported method involves a two-step process:
-
Claisen-Schmidt condensation between 6-methoxy-2-naphthaldehyde and substituted acetophenones under alkaline conditions.
-
Cyclocondensation of the resulting chalcone intermediate with ethyl acetoacetate to form the cyclohexenone ring.
-
Step 1 : 6-Methoxy-2-naphthaldehyde (1.86 g, 10 mmol) and substituted acetophenone (10 mmol) are stirred in methanol (15 mL) with 40% KOH (5 mL) overnight. The product is recrystallized from methanol (yield: 70–78%).
-
Step 2 : The chalcone intermediate (5 mmol) is refluxed with ethyl acetoacetate (5 mmol) in ethanol (15 mL) containing 10% NaOH (0.8 mL) for 4–6 hours. The crude product is recrystallized from acetonitrile or methanol (yield: 60–80%).
Key Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base Concentration | 10–40% NaOH/KOH | Higher yields at 40% |
| Solvent | Methanol/Ethanol | Ethanol preferred for cyclocondensation |
| Temperature | Reflux (78–100°C) | Faster reaction at higher temps |
Organocatalytic Aldol Reaction
Proline-Catalyzed Asymmetric Synthesis
An enantioselective route employs L-proline as a green catalyst in aqueous acetone:
-
Procedure : 6-Methoxy-2-naphthaldehyde (500 mg, 2.69 mmol) is stirred with L-proline (62.2 mg, 0.2 eq.) in acetone/phosphate buffer (1:4 v/v) at room temperature for 96 hours. The product is purified via flash chromatography (cyclohexane/ethyl acetate, 2:1) to yield 61% of the aldol adduct, which is subsequently oxidized to the target compound.
Advantages :
-
Eliminates harsh bases, reducing side reactions.
-
Enables access to enantiomerically enriched products (up to 91% ee).
Solvent-Free and Microwave-Assisted Methods
Solvent-Free Cyclocondensation
Microwave Acceleration
Microwave irradiation reduces reaction times from hours to minutes:
Structural Characterization and Validation
Spectroscopic Data
Purity Optimization
Recrystallization solvents critically affect purity:
| Solvent | Purity (%) | Crystal Morphology |
|---|---|---|
| Methanol | 98 | Needles |
| Acetonitrile | 99.5 | Blocks |
| Toluene/DMF (1:1) | 99.9 | Prisms |
Industrial-Scale Synthesis and Patented Routes
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at the cyclohexenone ring. Key pathways include:
-
Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide at the C2–C3 double bond. For example, epoxidation in dichloromethane at 0°C yields 2,3-epoxy-3-(6-methoxynaphthalen-2-yl)cyclohexanone with 85% efficiency.
-
Baeyer-Villiger Oxidation : Using oxidizing agents like hydrogen peroxide in acidic conditions, the ketone group is converted to a lactone, producing 6-methoxy-2-naphthyl-fused δ-lactone .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 2,3-Epoxide | 85% |
| Baeyer-Villiger | H₂O₂/H⁺, 50°C | δ-Lactone | 72% |
Reduction Reactions
The α,β-unsaturated ketone undergoes both 1,2- and 1,4-reduction :
-
Catalytic Hydrogenation : Pd/C in ethanol selectively reduces the cyclohexenone double bond to form 3-(6-methoxynaphthalen-2-yl)cyclohexanone (95% yield).
-
Transfer Hydrogenation : Using ammonium formate and Pd/C, the carbonyl group is reduced to a secondary alcohol, yielding 3-(6-methoxynaphthalen-2-yl)cyclohex-2-enol .
Conjugate Addition (Michael Addition)
The electron-deficient enone system reacts with nucleophiles:
-
Thiol Addition : Ethanethiol in basic ethanol adds to the β-carbon, forming 3-(6-methoxynaphthalen-2-yl)-2-(ethylthio)cyclohexanone (78% yield).
-
Amine Addition : Benzylamine undergoes 1,4-addition to generate 3-(6-methoxynaphthalen-2-yl)-2-(benzylamino)cyclohexanone .
Diels-Alder Reaction
The enone acts as a dienophile in [4+2] cycloadditions with conjugated dienes (e.g., 1,3-butadiene), producing bicyclic adducts with >90% endo selectivity.
| Diene | Conditions | Product | Selectivity |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 80°C | Bicyclo[4.3.0]nonenone | 92% endo |
Nucleophilic Attack at Carbonyl
The ketone undergoes nucleophilic additions:
-
Grignard Reagents : Methylmagnesium bromide adds to the carbonyl, forming 3-(6-methoxynaphthalen-2-yl)-2-methylcyclohex-2-enol (88% yield).
-
Wittig Reaction : Reaction with ylides generates α,β-unsaturated esters (e.g., ethyl 3-(6-methoxynaphthalen-2-yl)cyclohex-2-enylideneacetate ).
Cyclization Reactions
Under acidic conditions (e.g., H₂SO₄), intramolecular cyclization forms polycyclic aromatic ketones via Friedel-Crafts alkylation of the naphthalene ring.
Mechanistic Insights
-
Epoxidation : Proceeds via electrophilic oxygen insertion at the electron-rich double bond .
-
Michael Addition : Stabilized by resonance between the naphthalene ring and carbonyl group, enhancing electrophilicity at the β-carbon.
-
Diels-Alder Selectivity : Endo preference arises from secondary orbital interactions between the naphthalene π-system and the diene.
Comparative Reactivity
The methoxy group on the naphthalene ring enhances solubility in polar solvents (e.g., ethanol, DMSO) and directs electrophilic substitutions to the α-position . Reactions are typically conducted under nitrogen to prevent oxidation of sensitive intermediates .
This compound’s versatility makes it valuable for synthesizing bioactive molecules and functional materials.
Scientific Research Applications
Pharmaceutical Development
3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one exhibits significant potential as an anti-inflammatory and anti-cancer agent. Preliminary studies indicate that compounds with similar structures have shown promise in treating autoimmune diseases and inflammation . The unique structural features of this compound may allow it to interact effectively with specific biological targets, making it a candidate for further pharmacological studies.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-Methoxy-2-naphthaldehyde | Naphthalene ring without cyclohexenone structure | Moderate anti-inflammatory | Lacks cyclohexenone framework |
| 5-(6-Methoxy-naphthalenyl)-cyclohexenone | Similar cyclohexenone structure but different substituents | Potential anti-cancer activity | Different substituent pattern influences activity |
| Ethyl 6-(6-methoxy-naphthalen-2-yloxy)-4-thiophenecarboxylate | Contains both naphthalene and thiophene moieties | Exhibits antibacterial properties | Thiophene addition alters biological profile |
The distinct combination of structural elements in this compound may confer unique biological activities not observed in these similar compounds .
Case Studies and Research Findings
Research has highlighted the anticancer properties of compounds structurally related to this compound. For instance, studies have demonstrated that certain derivatives exhibit significant antiproliferative activity against human cancer cell lines, showcasing IC50 values in the low micromolar range . Such findings underscore the importance of continued investigation into this compound's pharmacological potential.
Mechanism of Action
The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Structural Analogues
Chalcone Derivatives :
- 3-(6-Methoxy-2-naphthyl)-1-(2-pyridyl)prop-2-en-1-one (Chalcone): Features a linear α,β-unsaturated ketone (prop-2-en-1-one) linking the 6-methoxynaphthyl and pyridyl groups. The dihedral angle between the naphthalene and pyridine rings is ~40.5°, indicating moderate planarity disruption . This contrasts with the fused bicyclic system of the target compound, which imposes greater rigidity.
Ester-Substituted Cyclohexenones:
- Ethyl 6-(6-methoxynaphthalen-2-yl)-2-oxo-4-(2-thienyl)cyclohex-3-ene-1-carboxylate: Contains an ethyl ester and thienyl substituent on the cyclohexenone ring. Such derivatives are precursors for spiro compounds and exhibit anti-inflammatory activity . The ester group enhances solubility compared to the target compound’s simpler ketone functionality.
Other Cyclohexenones:
- (6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-enone: A monocyclic enone with hydroxyl, isopropyl, and methyl substituents.
Crystallographic and Physical Properties
| Compound | Dihedral Angle (°) | Hydrogen Bonding | Reference |
|---|---|---|---|
| Chalcone () | 40.5–41.2 | C–H···O intermolecular | |
| Ethyl 6-(6-methoxynaphthyl)...carboxylate | Not specified | C–H···O and π-π stacking |
The chalcone’s moderate dihedral angle contrasts with the fused bicyclic system of the target compound, which likely enforces a more planar conformation. Hydrogen bonding in chalcones and ester derivatives enhances crystal packing stability.
Q & A
Q. What safety protocols should be followed when handling 3-(6-Methoxynaphthalen-2-yl)cyclohex-2-en-1-one in laboratory settings?
- Methodological Answer :
- Hazard Classification : The compound shares structural similarities with other methoxynaphthalene derivatives, which are classified under acute toxicity (Category 4) via oral, dermal, and inhalation routes. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles .
- Ventilation : Work in a fume hood to mitigate inhalation risks, as chronic aquatic toxicity (H413) is a concern .
- Waste Disposal : Follow institutional guidelines for organic waste, avoiding release into aquatic environments due to potential bioaccumulation risks .
Q. How can X-ray crystallography confirm the molecular structure of this compound?
- Methodological Answer :
- Sample Preparation : Co-crystallize the compound with a suitable solvent (e.g., ethanol or hexane) to obtain high-quality single crystals.
- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) for diffraction experiments. The cyclohexenone ring and methoxynaphthalene substituents will exhibit distinct torsion angles and bond lengths, validated against computational models (e.g., density functional theory) .
- Validation : Compare the experimental unit cell parameters (e.g., space group P2₁/c) with literature data for related cyclohexenone derivatives .
Advanced Research Questions
Q. What synthetic strategies optimize the construction of the cyclohex-2-en-1-one moiety in this compound?
- Methodological Answer :
- Aldol Condensation : Use a base-catalyzed reaction between 6-methoxy-2-naphthaldehyde and a cyclic ketone precursor (e.g., cyclohexanone) under anhydrous conditions. Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 3:7) .
- Microwave-Assisted Synthesis : Reduce reaction time by employing microwave irradiation (100°C, 30 min) to enhance yield and selectivity .
- Purification : Isolate the product via flash chromatography, followed by recrystallization from ethanol to achieve >95% purity .
Q. How can contradictions in spectral data (e.g., NMR, IR) during characterization be resolved?
- Methodological Answer :
- NMR Analysis :
- 1H NMR : Assign peaks for the cyclohexenone α,β-unsaturated carbonyl (δ ~6.8–7.2 ppm) and methoxy group (δ ~3.8–4.0 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the naphthalene ring .
- 13C NMR : Confirm the ketone carbon (δ ~200–210 ppm) and aromatic carbons (δ ~110–150 ppm) .
- IR Spectroscopy : Validate the carbonyl stretch (νC=O ~1680–1720 cm⁻¹) and methoxy C-O bond (ν ~1250 cm⁻¹). Compare with computational IR spectra from Gaussian 09 using B3LYP/6-31G(d) basis sets .
Q. What methodologies are recommended for impurity profiling in samples of this compound?
- Methodological Answer :
- HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid). Detect impurities via electrospray ionization (ESI+) in full-scan mode (m/z 100–1000). Common impurities include dehydrogenated byproducts or unreacted naphthaldehyde derivatives .
- Reference Standards : Cross-validate against pharmaceutical impurity standards (e.g., EP/JP monographs) for related methoxynaphthalene compounds .
Q. How does the compound’s stereoelectronic profile influence its reactivity in Diels-Alder reactions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO (dienophile: cyclohexenone) and LUMO (diene: substituted diene) energies using Gaussian 08. The electron-withdrawing methoxynaphthyl group enhances dienophilicity by lowering the LUMO energy .
- Experimental Validation : Perform reactions with cyclopentadiene at 60°C in dichloromethane. Monitor regioselectivity via HPLC and compare with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
